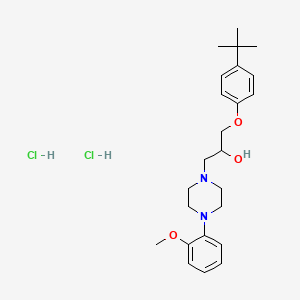
1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C24H36Cl2N2O3 and its molecular weight is 471.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol dihydrochloride, with the CAS number 158151-55-4, is a synthetic compound that belongs to the class of phenylpiperazines. This compound has garnered attention for its potential biological activities, particularly in the realm of neuropharmacology and anti-tubercular effects.
The molecular formula of this compound is C24H36Cl2N2O3 with a molecular weight of 471.5 g/mol. The structure includes a piperazine moiety, which is often associated with various pharmacological effects, including interactions with neurotransmitter receptors.
Neuropharmacological Effects
Recent studies have demonstrated that compounds similar to 1-(4-(Tert-butyl)phenoxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol exhibit significant activity as dopamine receptor agonists, particularly at the D3 receptor. For instance, a related compound (ML417) was shown to promote D3 receptor-mediated signaling pathways while lacking activity at other dopamine receptors, indicating a potential for selective neuroprotective effects . This selectivity suggests that derivatives of this compound could be developed for treating neuropsychiatric disorders without the side effects commonly associated with broader-spectrum dopamine agonists.
Anti-Tubercular Activity
In research focused on anti-tubercular agents, compounds structurally related to the target compound have been synthesized and evaluated against Mycobacterium tuberculosis. Some derivatives exhibited promising activity with IC90 values ranging from 3.73 to 40.32 μM . Although specific data on the dihydrochloride form is limited, the structural similarities suggest potential efficacy against tuberculosis.
Study on D3 Receptor Agonists
A detailed study evaluated various analogs of phenylpiperazine derivatives for their D3 receptor activity. The findings indicated that modifications to the piperazine core and aryl groups significantly influenced agonist potency and selectivity. The most active compounds showed EC50 values in the nanomolar range, underscoring their potential as therapeutic agents .
Toxicity Profiling
In assessing the safety profile of similar compounds, cytotoxicity tests were conducted using HEK-293 human embryonic kidney cells. Results indicated that many active compounds were non-toxic at effective concentrations, which is crucial for their development as pharmaceuticals .
Data Summary
| Compound | Activity Type | IC90 (μM) | Selectivity | Cytotoxicity |
|---|---|---|---|---|
| This compound | D3 Agonist | N/A | High | Non-toxic |
| Related Compound ML417 | Neuroprotection | N/A | High | Non-toxic |
| Various Phenylpiperazine Derivatives | Anti-tubercular | 3.73 - 40.32 | Moderate to High | Non-toxic |
属性
IUPAC Name |
1-(4-tert-butylphenoxy)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N2O3.2ClH/c1-24(2,3)19-9-11-21(12-10-19)29-18-20(27)17-25-13-15-26(16-14-25)22-7-5-6-8-23(22)28-4;;/h5-12,20,27H,13-18H2,1-4H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEEZRZFFNNPHRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=CC=C3OC)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H36Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














